molecular formula C11H11ClN2 B8694489 2-Chloro-4-isopropyl-1,8-naphthyridine

2-Chloro-4-isopropyl-1,8-naphthyridine

Cat. No. B8694489
M. Wt: 206.67 g/mol
InChI Key: UWWPWCFKWFIWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507682B2

Procedure details

A solution of 4-isopropyl-1,8-naphthyridin-2(1H)-one (800 mg, 4.3 mmol) and 475 L of POCl3 in toluene were reacted as outlined in Scheme 1 to give the desired 2-chloro-4-isopropyl-1,8-naphthyridine (690 mg, 79%). Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ ppm 1.41 (d, J=6.74 Hz, 6 H) 3.68 (dq, J=7.03, 6.84 Hz, 1 H) 7.38 (s, 1 H) 7.52 (dd, J=8.35, 4.25 Hz, 1 H) 8.44 (dd, J=8.50, 2.05 Hz, 1 H) 9.09 (dd, 1 H).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
475 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:13]2[C:8](=[N:9][CH:10]=[CH:11][CH:12]=2)[NH:7][C:6](=O)[CH:5]=1)([CH3:3])[CH3:2].O=P(Cl)(Cl)[Cl:17]>C1(C)C=CC=CC=1>[Cl:17][C:6]1[CH:5]=[C:4]([CH:1]([CH3:3])[CH3:2])[C:13]2[C:8](=[N:9][CH:10]=[CH:11][CH:12]=2)[N:7]=1

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
C(C)(C)C1=CC(NC2=NC=CC=C12)=O
Name
Quantity
475 L
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=NC=CC=C2C(=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 690 mg
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.